4'-Chlorochalcone 4'-Chlorochalcone
Brand Name: Vulcanchem
CAS No.: 22966-22-9
VCID: VC7876981
InChI: InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
SMILES: C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C15H11ClO
Molecular Weight: 242.7 g/mol

4'-Chlorochalcone

CAS No.: 22966-22-9

Cat. No.: VC7876981

Molecular Formula: C15H11ClO

Molecular Weight: 242.7 g/mol

* For research use only. Not for human or veterinary use.

4'-Chlorochalcone - 22966-22-9

Specification

CAS No. 22966-22-9
Molecular Formula C15H11ClO
Molecular Weight 242.7 g/mol
IUPAC Name (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Standard InChI Key HIINIOLNGCQCSM-IZZDOVSWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Synthesis and Structural Characteristics

Synthesis via Claisen-Schmidt Condensation

The synthesis of 4'-chlorochalcone predominantly employs the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and a substituted benzaldehyde . For 4'-chlorochalcone, the protocol involves:

  • Reactants: 4-Chlorobenzaldehyde and acetophenone.

  • Catalyst: Potassium hydroxide (KOH) or sodium hydroxide.

  • Solvent: Methanol or ethanol.

  • Conditions: Stirring at room temperature for 24–48 hours .

The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. This method achieves yields exceeding 90% under optimized conditions .

Structural Insights

The crystal structure of 4'-chlorochalcone has been resolved in monoclinic systems with space group P21/cP2_1/c . Key structural features include:

  • Bond lengths: The enone system exhibits partial double-bond character (C=O\text{C=O}: 1.22 Å; C=C\text{C=C}: 1.32 Å) .

  • Dihedral angles: The two aromatic rings are nearly coplanar (dihedral angle < 10°), facilitating conjugation .

  • Substituent effects: The electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl group, promoting reactivity with nucleophiles .

Physical and Chemical Properties

Physical Properties

PropertyValue
Melting point113–117°C
Boiling point345.7°C (estimated)
Density1.1255 g/cm³ (estimated)
Refractive index1.5220 (estimated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMSO, chloroform)

Chemical Reactivity

4'-Chlorochalcone participates in reactions typical of α,β-unsaturated ketones:

  • Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon.

  • Cyclization: Forms pyrazoline or flavone derivatives under acidic or basic conditions .

  • Electrophilic substitution: The chlorine substituent directs incoming electrophiles to the ortho and para positions on the B-ring .

Pharmacological Applications and Research Findings

Anticancer Activity

In a 2018 study, 4'-chlorochalcone derivatives demonstrated selective cytotoxicity against colon (WiDr) and breast (T47D) cancer cell lines :

  • WiDr cells: IC50_{50} = 20.42 µg/mL (superior to 5-fluorouracil, IC50_{50} = 22.91 µg/mL).

  • T47D cells: IC50_{50} = 42.66 µg/mL.

Mechanistic studies suggest apoptosis induction via mitochondrial depolarization and caspase-3 activation .

Acetylcholinesterase (AChE) Inhibition

Tertiary amine derivatives of 4'-chlorochalcone exhibit potent AChE inhibition, a therapeutic target for Alzheimer’s disease :

  • Compound 4l: IC50_{50} = 0.17 µM, with 667-fold selectivity over butyrylcholinesterase (BuChE).

  • Binding mode: Molecular docking reveals dual interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE .

Molecular Interactions and Biochemical Mechanisms

Enzyme Inhibition

The chlorine atom enhances AChE inhibition by:

  • Stabilizing ligand-enzyme complexes via halogen bonding with Tyr337 .

  • Modulating electron density in the chalcone backbone, improving π-π interactions with Trp86 .

Apoptotic Pathways

4'-Chlorochalcone triggers apoptosis through:

  • ROS generation: Elevated reactive oxygen species (ROS) damage mitochondrial membranes .

  • Bax/Bcl-2 modulation: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .

Future Research Directions

  • Structure-activity relationship (SAR) studies: Optimizing substituents on both aromatic rings to enhance potency and selectivity.

  • In vivo validation: Assessing pharmacokinetics and toxicity in animal models.

  • Combination therapies: Exploring synergies with existing chemotherapeutic agents or AChE inhibitors.

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